molecular formula C21H20Br4O4 B147207 Tetrabromobisphenol A diglycidyl ether CAS No. 3072-84-2

Tetrabromobisphenol A diglycidyl ether

Cat. No.: B147207
CAS No.: 3072-84-2
M. Wt: 656 g/mol
InChI Key: ZJRAAAWYHORFHN-UHFFFAOYSA-N
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Description

Tetrabromobisphenol A diglycidyl ether is a brominated flame retardant widely used in various industrial applications. It is a derivative of tetrabromobisphenol A, which is known for its effectiveness in reducing the flammability of materials. This compound is particularly valued for its stability and high thermal decomposition temperature, making it suitable for use in high-performance materials.

Mechanism of Action

Target of Action

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a derivative of Tetrabromobisphenol A (TBBPA), which is known to be an endocrine disruptor . The primary targets of TBBPA-DGE are likely to be similar to those of TBBPA, which include estrogen and androgen receptors . These receptors play crucial roles in the regulation of various physiological processes, including growth, metabolism, and reproduction .

Mode of Action

TBBPA-DGE, like TBBPA, may interfere with the normal functioning of estrogen and androgen receptors . It has been suggested that TBBPA structurally mimics the thyroid hormone thyroxin (T4) and can bind more strongly to the transport protein transthyretin than T4 does, likely interfering with normal T4 activity . This interaction can lead to changes in hormone levels and disrupt endocrine function .

Biochemical Pathways

For instance, it may disrupt the normal signaling of estrogen and androgen hormones, leading to downstream effects on processes regulated by these hormones .

Pharmacokinetics

Tbbpa, the parent compound, is known to have low water solubility , which may affect the bioavailability of TBBPA-DGE

Result of Action

The molecular and cellular effects of TBBPA-DGE are likely to be similar to those of TBBPA. TBBPA has been found to cause hyperactivity in zebrafish following exposure . It’s also suggested that TBBPA-DGE may inhibit the secretion of neurotransmitters and affect signal pathways related to neurodevelopment and signal transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBBPA-DGE. For instance, TBBPA has been found in various environments through industrial processes and in human samples . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of TBBPA-DGE. Moreover, TBBPA is predominantly found in indoor air compared to outdoor air , suggesting that indoor environments may present higher exposure risks.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabromobisphenol A diglycidyl ether is synthesized through the reaction of tetrabromobisphenol A with epichlorohydrin. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the diglycidyl ether. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tetrabromobisphenol A and epichlorohydrin are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to remove any unreacted starting materials and by-products. The final product is then subjected to quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Tetrabromobisphenol A diglycidyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions typically occur under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions often occur under mild conditions to prevent degradation of the compound.

    Substitution: Common reagents include halogens and nucleophiles. The reactions typically occur under controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various brominated and non-brominated derivatives, which can be used in different applications depending on their properties.

Scientific Research Applications

Tetrabromobisphenol A diglycidyl ether has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and resins, which are used in various industrial applications.

    Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor and its impact on cellular processes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its stability and biocompatibility.

    Industry: It is widely used in the production of flame-retardant materials, such as textiles, electronics, and construction materials, due to its effectiveness in reducing flammability.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: The parent compound, which is also a brominated flame retardant with similar properties.

    Bisphenol A: A non-brominated analog that is widely used in the production of plastics and resins.

    Hexabromocyclododecane: Another brominated flame retardant with different chemical properties and applications.

Uniqueness

Tetrabromobisphenol A diglycidyl ether is unique due to its high thermal stability and effectiveness as a flame retardant. Its diglycidyl ether structure also allows it to be used in the synthesis of advanced materials with specific properties, making it a versatile compound in various industrial applications.

Properties

IUPAC Name

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRAAAWYHORFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052700
Record name 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
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Molecular Weight

656.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis-
Source EPA Chemicals under the TSCA
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CAS No.

33294-14-3, 3072-84-2, 68541-19-5
Record name ESB 400T
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33294-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromobisphenol A diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3072-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromobisphenol A diglycidyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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